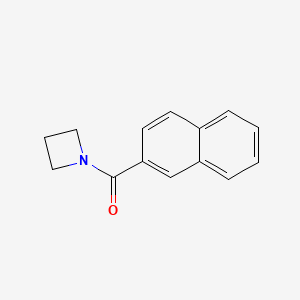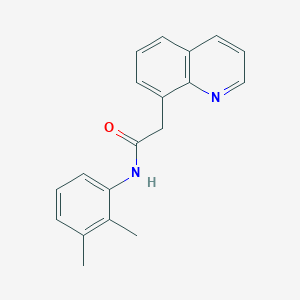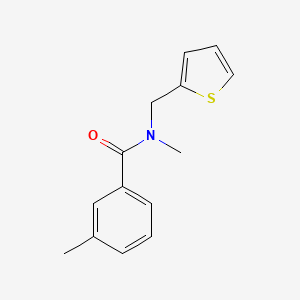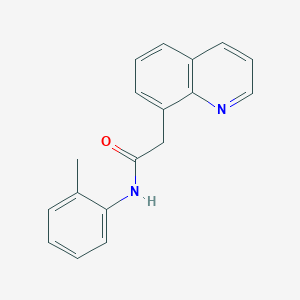
N-(2-methylphenyl)-2-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-quinolin-8-ylacetamide, also known as VU0152100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a type of G protein-coupled receptor that is involved in the regulation of neuronal signaling.
Mecanismo De Acción
N-(2-methylphenyl)-2-quinolin-8-ylacetamide functions as a positive allosteric modulator of mGluR5. This means that the compound binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor in response to glutamate signaling. This modulation of mGluR5 activity has been shown to increase the release of dopamine in the brain, which is involved in regulating reward and motivation.
Biochemical and Physiological Effects:
The modulation of mGluR5 activity by N-(2-methylphenyl)-2-quinolin-8-ylacetamide has been linked to various biochemical and physiological effects. Studies have shown that the compound can enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This effect has been linked to improvements in cognitive function and memory. In addition, N-(2-methylphenyl)-2-quinolin-8-ylacetamide has also been shown to improve motor function in animal models of Parkinson's disease, suggesting that the compound may have therapeutic potential in this disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methylphenyl)-2-quinolin-8-ylacetamide is its selectivity for mGluR5. This means that the compound can be used to specifically target this receptor in cellular and animal models, without affecting other glutamate receptors. In addition, the compound has good solubility in water, which makes it easy to use in experimental settings. However, one limitation of N-(2-methylphenyl)-2-quinolin-8-ylacetamide is its relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-2-quinolin-8-ylacetamide. One area of interest is the potential therapeutic applications of the compound in various neurological disorders. Further studies are needed to determine the efficacy and safety of the compound in animal models and human clinical trials. In addition, future research could focus on developing more potent and selective positive allosteric modulators of mGluR5, which may have improved therapeutic potential. Finally, studies could also investigate the role of mGluR5 in various cellular and molecular pathways, which may provide insights into the underlying mechanisms of neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-2-quinolin-8-ylacetamide involves a multi-step process that utilizes various chemical reactions. The starting material for the synthesis is 2-methylphenylacetic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminoquinoline to form the amide product, which is subsequently purified using column chromatography. The final product is obtained as a white powder with a melting point of 182-184°C.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-quinolin-8-ylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamate signaling in the brain. This modulation of mGluR5 activity has been linked to improvements in cognitive function, motor function, and mood regulation. In addition, N-(2-methylphenyl)-2-quinolin-8-ylacetamide has also been investigated for its potential use as a tool compound for studying the function of mGluR5 in various cellular and animal models.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-6-2-3-10-16(13)20-17(21)12-15-8-4-7-14-9-5-11-19-18(14)15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOLCLKYANZECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)


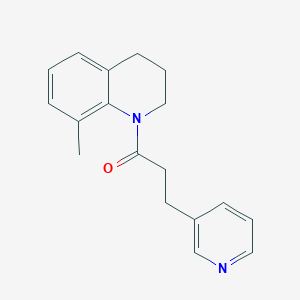
![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)




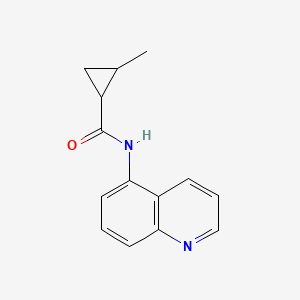
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)
